4-(Pent-4-EN-1-YL)cyclohexane-1,3-dione
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Overview
Description
4-(Pent-4-en-1-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H16O2 It is a derivative of cyclohexane-1,3-dione, where a pent-4-en-1-yl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-4-en-1-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with pent-4-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Pent-4-en-1-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to cyclohexane derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pent-4-en-1-yl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Substitution: Formation of substituted cyclohexane-1,3-dione derivatives.
Scientific Research Applications
4-(Pent-4-en-1-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 4-(Pent-4-en-1-yl)cyclohexane-1,3-dione is not fully understood. it is believed to act as an inhibitor of certain enzymes or receptors. For example, it may inhibit the epidermal growth factor receptor (EGFR), preventing ligands from binding and thereby inhibiting cellular proliferation
Comparison with Similar Compounds
Similar Compounds
4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione: Similar structure but with an alkyne group instead of an alkene group.
Cyclohexane-1,3-dione: The parent compound without the pent-4-en-1-yl group.
Cyclohexane-1,3,5-trione: A triketone derivative with different reactivity and applications.
Uniqueness
4-(Pent-4-en-1-yl)cyclohexane-1,3-dione is unique due to the presence of the pent-4-en-1-yl group, which imparts distinct chemical and physical properties. This group can participate in additional chemical reactions, such as polymerization, and can influence the compound’s biological activity.
Properties
CAS No. |
88046-49-5 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-pent-4-enylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h2,9H,1,3-8H2 |
InChI Key |
PLUDDJVRVQGVPK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1CCC(=O)CC1=O |
Origin of Product |
United States |
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